molecular formula C11H11NO4 B13015468 4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

Cat. No.: B13015468
M. Wt: 221.21 g/mol
InChI Key: RQNKDMFZKPWOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a heterocyclic compound that belongs to the oxazepine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of benzofuran with chloroacetic acid to form 4-chloro-4,5,6,7-tetrahydrobenzo[f]furan. This intermediate is then reacted with sodium hydroxide to produce 4-hydroxy-4,5,6,7-tetrahydrobenzo[f]furan. The final step involves the reaction of this compound with thionyl chloride to form 4-sulfonic acid-4,5,6,7-tetrahydrobenzo[f]furan, which is then subjected to hydrogenation under photochemical or metal-catalyzed conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of ionic liquids as reaction media has been explored to enhance the solubility of substrates and increase reaction rates while maintaining high product yields .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid
  • 4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylic acid methyl ester

Uniqueness

4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is unique due to its seven-membered ring structure containing both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid (CAS: 1708013-53-9) is a complex organic compound characterized by its unique bicyclic structure, which integrates a benzo-fused oxazepine ring with a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C12H13NO4
  • Molecular Weight : 235.24 g/mol
  • Structural Features : The compound features a ketone and a carboxylic acid group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities including:

  • Antimicrobial Activity : Studies have shown that compounds related to this oxazepine derivative possess notable antimicrobial properties. For instance, certain synthesized derivatives demonstrated significant inhibition against various bacterial strains.
  • Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies revealed that these compounds could induce apoptosis in specific cancer cells, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation markers in experimental models.

Antimicrobial Activity

A study highlighted the synthesis of several oxazepine derivatives, including this compound. These compounds were tested against a range of pathogens:

CompoundTarget PathogenInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CP. aeruginosa18

The results indicated that modifications to the oxazepine structure could enhance antimicrobial efficacy.

Antitumor Activity

In another study focusing on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231), the following findings were reported:

TreatmentIC50 (µM)Apoptotic Rate (%)
Control-5
4-Methyl-Oxazepine1025
Combination with Doxorubicin550

The combination treatment showed a synergistic effect, significantly enhancing the apoptotic rate compared to individual treatments.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It can bind to cellular receptors that mediate inflammatory responses or cancer cell growth.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

4-methyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylic acid

InChI

InChI=1S/C11H11NO4/c1-12-5-8-4-7(11(14)15)2-3-9(8)16-6-10(12)13/h2-4H,5-6H2,1H3,(H,14,15)

InChI Key

RQNKDMFZKPWOQK-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC(=C2)C(=O)O)OCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.